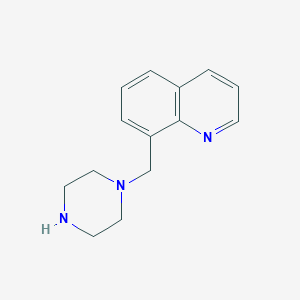

8-(Piperazin-1-ylmethyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govrsc.org Its derivatives are integral to a wide array of natural and synthetic compounds with significant biological and pharmaceutical applications. rsc.org The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. ijresm.com

The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs with diverse therapeutic actions, including:

Antimalarial agents: Quinine and chloroquine (B1663885) are classical examples of quinoline-based drugs that have been pivotal in the treatment of malaria.

Antibacterial agents: Fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, are a major class of antibiotics characterized by a quinoline core.

Anticancer agents: Certain quinoline derivatives have demonstrated potent anticancer activity, targeting various mechanisms within cancer cells. ijresm.com

Antiviral and Anti-inflammatory activity: Research has also highlighted the potential of quinoline derivatives as antiviral and anti-inflammatory agents. ijresm.com

The broad spectrum of activities associated with the quinoline moiety makes it a "privileged scaffold" in drug design, continually inspiring the development of new therapeutic agents. rsc.org

Pharmacophoric Importance of the Piperazine (B1678402) Moiety in Active Chemical Systems

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is another pharmacologically significant scaffold. It is a common structural motif found in a multitude of clinically used drugs. The inclusion of a piperazine ring in a molecule can profoundly influence its properties in several beneficial ways:

Improved Pharmacokinetics: The basic nature of the piperazine nitrogen atoms can enhance aqueous solubility and allow for the formation of salts, which can improve a drug's absorption and bioavailability.

Receptor Interaction: The piperazine ring can act as a rigid linker or a pharmacophoric element that interacts with biological targets, often through hydrogen bonding or ionic interactions.

Modulation of Biological Activity: The two nitrogen atoms of the piperazine ring provide points for substitution, allowing for the introduction of various functional groups to modulate biological activity and selectivity for specific receptors.

Piperazine derivatives have been successfully developed for a range of therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents.

Evolution of Quinoline-Piperazine Hybrid Compounds in Academic Inquiry

Recognizing the individual merits of the quinoline and piperazine scaffolds, researchers have increasingly explored the synthesis and biological evaluation of hybrid compounds that incorporate both moieties. The rationale behind this approach is to create multifunctional ligands that may exhibit novel or improved pharmacological profiles.

The evolution of these hybrids has seen the piperazine ring, or a piperazinylmethyl linker, attached to various positions of the quinoline nucleus. For instance, studies have reported on:

2-substituted quinoline-piperazine hybrids: These have been investigated for their antibacterial and antituberculosis properties. researchgate.net

5-substituted 8-hydroxyquinoline-piperazine hybrids: These derivatives have been synthesized and evaluated for activities such as antibacterial effects and as potential agents for neurodegenerative diseases due to their metal-chelating properties. researchgate.netnih.gov

7-substituted 8-hydroxyquinoline-piperazine hybrids: These have been explored for their potential in treating Alzheimer's disease. nih.gov

These studies have demonstrated that the combination of these two scaffolds can lead to compounds with significant biological potential, often acting on multiple targets.

Research Scope and Focus on 8-(Piperazin-1-ylmethyl)quinoline and Analogues

The specific compound, This compound , features a piperazin-1-ylmethyl group at the 8-position of the quinoline ring. While the existence of its trihydrochloride salt is documented, comprehensive research detailing its synthesis, characterization, and biological activities is not widely available in the public domain.

Research on structurally related compounds, particularly those with an additional hydroxyl group at the 8-position (8-hydroxyquinolines), suggests that the synthesis of this compound would likely proceed via a Mannich reaction involving 8-methylquinoline (B175542), formaldehyde (B43269), and piperazine.

Given the diverse biological activities of other quinoline-piperazine hybrids, it can be postulated that this compound and its analogues (e.g., with substitutions on the second nitrogen of the piperazine ring) could be of interest for their potential in various therapeutic areas. However, without specific research data, any discussion of their biological profile remains speculative.

Due to the lack of detailed experimental findings in the scientific literature for This compound , no specific data tables on its biological activity can be presented at this time. Further research is required to elucidate the specific chemical and biological properties of this particular hybrid compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(piperazin-1-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWAYHCOQPTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Piperazin 1 Ylmethyl Quinoline and Its Structural Analogues

Direct Synthesis Strategies for the 8-(Piperazin-1-ylmethyl)quinoline Core

The most straightforward approach to the this compound core involves the direct coupling of a pre-functionalized quinoline (B57606) with piperazine (B1678402). A common method is the nucleophilic substitution of a leaving group at the 8-methyl position of the quinoline ring by piperazine. For instance, 5-chloromethyl-8-hydroxyquinoline hydrochloride can be condensed with appropriately substituted piperazines in the presence of a base like triethylamine (B128534) to yield the desired 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives. jmaterenvironsci.com This reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. jmaterenvironsci.com

Another direct approach involves the Mannich reaction, a multicomponent reaction that can be used to introduce a piperazinylmethyl group onto the quinoline scaffold. For example, a mixture of 8-hydroxyquinoline (B1678124), paraformaldehyde, and piperazine can undergo a microwave-assisted Mannich reaction to produce 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines. nih.govmdpi.com

Multicomponent Reaction Approaches in Quinoline-Piperazine System Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like quinoline-piperazine systems in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity.

Mannich Reaction Pathways

The Mannich reaction is a prominent MCR for synthesizing quinoline-piperazine hybrids. nih.govmdpi.com As mentioned earlier, this reaction involves the aminoalkylation of an acidic proton located on the quinoline ring with formaldehyde (B43269) and a secondary amine, such as piperazine. For instance, the reaction of 5-chloro-8-hydroxyquinoline (B194070) with ciprofloxacin (B1669076) and paraformaldehyde in ethanol (B145695) yields a hybrid molecule in a 75% yield. nih.gov This demonstrates the utility of the Mannich reaction in linking piperazine-containing moieties to the quinoline core. nih.govmdpi.com

Applications of Povarov Reaction

The Povarov reaction is another powerful MCR for the synthesis of substituted quinolines. wikipedia.org It is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid. wikipedia.org This reaction can be used to construct the quinoline core, which can then be further functionalized with a piperazine moiety. While direct three-component Povarov reactions incorporating piperazine are less common, the quinoline products from this reaction can be subsequently modified. For example, a one-pot, multicomponent synthesis of 2,3-diaroyl quinolines has been reported using enaminones, aryl methyl ketones, and arylamines, which could then be subjected to further reactions to introduce a piperazine group. nih.gov

Derivatizations via Gewald and Ugi Reactions

While the Gewald and Ugi reactions are not the primary methods for the synthesis of the basic this compound scaffold, they represent important multicomponent strategies for the derivatization of quinoline and piperazine systems. The Gewald reaction is a well-known method for the synthesis of polysubstituted thiophenes, and the Ugi reaction is a four-component reaction that can generate α-acylamino amides. These reactions could be conceptually applied to create more complex derivatives by using quinoline or piperazine-containing starting materials.

Alkylation and Arylation Techniques for Piperazine Moiety Functionalization

Once the this compound core is assembled, the piperazine moiety can be further functionalized through alkylation and arylation reactions to introduce a wide range of substituents.

N-alkylation of the piperazine ring is a common strategy. mdpi.com This can be achieved through various methods, including nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com For example, a key intermediate, 6-substituted-4-methoxy-2-[(piperazin-1-yl)methyl]-quinolines (as a TFA salt), can be reacted with various sulfonyl chlorides and acid chlorides in the presence of a base to yield the corresponding sulfonamides and amides. nih.gov

N-arylation of the piperazine ring is often accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of various aryl and heteroaryl groups onto the piperazine nitrogen.

The following table provides examples of functionalization reactions on the piperazine moiety of a quinoline-piperazine scaffold:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Sulfonylation | Various sulfonyl chlorides, DIPEA, DCM, 0–10 °C | Quinoline-piperazine sulfonamides | nih.gov |

| Acylation | Various acid chlorides, Et3N, DCM, 0–10 °C | Quinoline-piperazine amides | nih.gov |

| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)3), acid | N-alkylated piperazines | core.ac.uk |

| N-Arylation | Aryl halides, Pd catalyst, base | N-arylated piperazines | mdpi.com |

Cyclization and Ring-Closure Methodologies for Quinoline Moiety Construction

Several classic named reactions are employed for the construction of the quinoline ring itself, which can then be functionalized to introduce the piperazinylmethyl group. These methods typically involve the cyclization of aniline (B41778) derivatives.

The Skraup synthesis is a well-known method that involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. wikipedia.orgpharmaguideline.comuop.edu.pk A variation of this is the Doebner-von Miller reaction , which uses α,β-unsaturated carbonyl compounds in reaction with anilines in the presence of an acid catalyst. iipseries.orgslideshare.net

The Friedländer synthesis provides a route to quinolines by the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. iipseries.org

The Combes quinoline synthesis involves the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.org

These cyclization methods produce the core quinoline scaffold, which can then be subjected to reactions like chloromethylation followed by substitution with piperazine to afford the target compound, this compound. For example, 2-methylquinoline (B7769805) derivatives can be synthesized, followed by bromination and subsequent coupling with N-Boc piperazine. nih.gov

The table below summarizes some key cyclization reactions for quinoline synthesis:

| Reaction Name | Reactants | Key Features | Reference |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Often a vigorous reaction; produces quinoline. | wikipedia.orgpharmaguideline.com |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid | A modification of the Skraup synthesis. | iipseries.orgslideshare.net |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, compound with α-methylene group | Base or acid-catalyzed condensation. | iipseries.org |

| Combes Synthesis | Aniline, β-diketone, acid catalyst | Forms 2,4-disubstituted quinolines. | iipseries.org |

Knorr Quinoline Synthesis and its Adaptations

The Knorr quinoline synthesis, a reaction that typically involves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) using sulfuric acid, provides a viable route to certain quinoline derivatives. iipseries.orgtsijournals.com This method's versatility allows for the synthesis of various substituted quinolines by selecting appropriate aromatic amines and β-ketoesters. orientjchem.org For instance, the reaction of a β-ketoester with an arylamine can lead to the formation of a 2-quinolone. tsijournals.com The intermediate anilide undergoes cyclization through dehydration with concentrated sulfuric acid. tsijournals.com While not a direct route to this compound itself, the Knorr synthesis can be adapted to produce precursors, such as 8-aminoquinoline (B160924), which can then be further modified. iipseries.org For example, 8-aminoquinoline can be synthesized and subsequently elaborated to introduce the piperazin-1-ylmethyl group.

Friedlander and Combe's Quinoline Synthesis Variants

The Friedländer synthesis and the Combes synthesis are two other classical methods that offer pathways to substituted quinolines. iipseries.org The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases and is a versatile method for producing a wide array of substituted quinolines. wikipedia.orgnih.gov Variations of the Friedländer synthesis have been developed to improve efficiency and accommodate a broader range of substrates. organic-chemistry.orgresearchgate.net

The Combes quinoline synthesis, on the other hand, utilizes the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.orgresearchgate.net Like the Knorr synthesis, these methods can be strategically employed to synthesize 8-aminoquinoline or other suitably functionalized quinoline precursors, which are essential for the subsequent introduction of the piperazine moiety. researchgate.net

Post-Synthetic Derivatization and Scaffold Functionalization

Once the this compound core is assembled, the piperazine ring offers a versatile handle for further chemical modifications. These modifications are crucial for exploring the structure-activity relationships of these compounds for various biological targets.

Acylation and Sulfonylation Reactions on Piperazine Nitrogen

The secondary amine of the piperazine ring is readily susceptible to acylation and sulfonylation reactions. These reactions allow for the introduction of a wide variety of substituents, thereby modulating the compound's physicochemical properties.

Acylation: The reaction of this compound with various acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This approach has been used to synthesize a range of N-acyl derivatives. nih.gov For example, reaction with different acid chlorides in a solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (Et3N) can furnish the desired amide products. nih.gov

Sulfonylation: Similarly, sulfonylation of the piperazine nitrogen can be achieved by reacting the parent compound with sulfonyl chlorides. nih.gov These reactions are typically carried out in the presence of a base like diisopropylethylamine (DIPEA) in a suitable solvent such as DCM. nih.gov This allows for the introduction of various sulfonyl groups, leading to the formation of sulfonamide derivatives. nih.gov

A variety of quinoline-piperazine hybrids bearing sulfonamide and amide moieties have been synthesized and are summarized in the table below. nih.gov

| Compound ID | R Group | Yield (%) |

| 10a | 4-methylphenyl | 85 |

| 10b | 4-chlorophenyl | 82 |

| 10c | 4-fluorophenyl | 88 |

| 10j | Phenyl | 92 |

| 10k | 4-chlorophenyl | 90 |

Introduction of Diverse Chemical Functionalities

Beyond simple acylation and sulfonylation, the piperazine scaffold allows for the introduction of a broader range of chemical functionalities. This can be achieved through various synthetic transformations.

One common strategy involves the N-alkylation of the piperazine ring. This can be accomplished by reacting this compound with a suitable alkyl halide. mdpi.com Another approach is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Furthermore, multicomponent reactions, such as the Mannich reaction, have been employed to directly install a functionalized piperazinylmethyl group onto the quinoline scaffold. For example, a mixture of 8-hydroxyquinoline, paraformaldehyde, and piperazine can react under microwave irradiation to yield 7-(piperazin-1-ylmethyl)-8-hydroxyquinoline. nih.govmdpi.com This intermediate can then be further functionalized, for instance, by reaction with various benzyl (B1604629) chlorides. nih.govmdpi.com

These diverse synthetic strategies provide access to a vast chemical space of this compound derivatives, enabling the fine-tuning of their properties for specific applications.

Advanced Structural Elucidation and Spectroscopic Characterization of 8 Piperazin 1 Ylmethyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmationrsc.orgderpharmachemica.commdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 8-(piperazin-1-ylmethyl)quinoline derivatives. Through the analysis of ¹H and ¹³C NMR spectra, the electronic environment of each proton and the carbon framework of the molecule can be mapped with high precision. rsc.orgderpharmachemica.commdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysisrsc.orgderpharmachemica.commdpi.com

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons within a molecule. For this compound derivatives, the spectra are typically characterized by distinct regions corresponding to the quinoline (B57606), piperazine (B1678402), and methylene (B1212753) bridge protons.

The aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. derpharmachemica.commdpi.com For instance, in a series of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives, the quinoline protons present as doublets and triplets in the range of δ 7.45-8.79 ppm. core.ac.uk The specific chemical shifts and coupling constants (J values) are influenced by the substitution pattern on the quinoline core.

The protons of the piperazine ring usually exhibit signals in the midfield region of the spectrum. In derivatives where the piperazine nitrogen is unsubstituted, the protons on the carbons adjacent to the nitrogen often appear as multiplets or broad singlets. For example, in several 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, the piperazine -CH₂- protons are observed as multiplets around δ 2.48-3.15 ppm. jmaterenvironsci.comrsc.org The methylene bridge protons (-CH₂-), which link the quinoline and piperazine moieties, typically resonate as a sharp singlet, as seen in various derivatives around δ 3.42-4.59 ppm. core.ac.ukjmaterenvironsci.com

| Compound Structure | Proton Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivative | Quinoline-H | 7.45 - 8.79 (m) | core.ac.uk |

| -CH₂- (bridge) | 4.59 (s) | ||

| Piperazine-H | 3.61 - 4.17 (t) | ||

| 5-((4-phenylpiperazin-1-yl) methyl) quinolin-8-ol | Quinoline-H | 7.30 - 8.83 (m) | jmaterenvironsci.com |

| -CH₂- (bridge) | 3.42 (s) | ||

| Piperazine-H | 2.05 - 2.87 (m) | ||

| 6-Fluoro-4-methoxy-2-[4-(toluene-4-sulfonyl)-piperazin-1-ylmethyl]-quinoline | Quinoline-H | 6.82 - 7.97 (m) | rsc.org |

| -CH₂- (bridge) | 3.72 (s) | ||

| Piperazine-H | 2.63 - 3.07 (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidationrsc.orgderpharmachemica.commdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. The spectra of this compound derivatives show distinct signals for the quinoline, piperazine, and methylene carbons.

The carbon atoms of the quinoline ring typically resonate in the aromatic region, from approximately δ 110 to 160 ppm. core.ac.ukjmaterenvironsci.com The specific shifts depend on the electronic effects of the substituents. For example, in a series of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives, the quinoline carbons were identified in the range of δ 121.23-157.16 ppm. core.ac.uk The carbons of the piperazine ring are observed further upfield. Typically, the piperazine carbons appear in the range of δ 40-60 ppm. core.ac.ukjmaterenvironsci.com The methylene bridge carbon signal is a key indicator, often found around δ 50-65 ppm. jmaterenvironsci.com For instance, the quinoline-CH₂-piperazine carbon in 5-((4-chlorophenyl)piperazin-1-yl) methyl) quinolin-8-ol was reported at δ 62.15 ppm. jmaterenvironsci.com

| Compound Class | Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives | Quinoline-C | 111.62 - 157.16 | core.ac.uk |

| -CH₂- (bridge) | 42.34 | ||

| Piperazine-C | 45.18 - 51.30 | ||

| 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives | Quinoline-C | 110.28 - 151.33 | jmaterenvironsci.com |

| -CH₂- (bridge) | 62.15 | ||

| Piperazine-C | 52.89 - 56.30 | ||

| 4-{[4-(Aryl)piperazin-1-yl]methyl}quinolin-2(1H)-one derivatives | Quinoline-C | 115.98 - 162.02 | derpharmachemica.com |

| -CH₂- (bridge) | 59.17 | ||

| Piperazine-C | 49.24 - 53.31 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identificationrsc.orgmdpi.com

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a molecule. In the spectra of this compound derivatives, key absorption bands confirm the presence of the quinoline and piperazine moieties. core.ac.uk

The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline system give rise to characteristic bands in the 1500-1650 cm⁻¹ region. derpharmachemica.comcore.ac.uk The aliphatic C-H stretching of the methylene bridge and the piperazine ring are found between 2800 and 3000 cm⁻¹. core.ac.uk A crucial band for secondary amines (if the piperazine is unsubstituted at one nitrogen) is the N-H stretching vibration, which appears as a moderate absorption near 3300-3400 cm⁻¹. core.ac.uk

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (secondary amine) | Stretching | ~3345 | core.ac.uk |

| C-H (aromatic) | Stretching | 3000 - 3100 | jmaterenvironsci.com |

| C-H (aliphatic) | Stretching | 2800 - 3000 | core.ac.uk |

| C=C / C=N (aromatic) | Stretching | 1500 - 1650 | derpharmachemica.comcore.ac.uk |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determinationmdpi.com

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation patterns of the synthesized compounds. For quinoline-piperazine hybrids, electrospray ionization (ESI) is a commonly used technique, which typically shows a prominent protonated molecular ion peak [M+H]⁺. rsc.orgderpharmachemica.comcore.ac.uk This peak allows for the confirmation of the molecular formula and successful synthesis of the target molecule. For example, in the analysis of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives, the ESI-MS spectra consistently showed the [M+H]⁺ ion, confirming their respective molecular weights. core.ac.uk The fragmentation patterns, though complex, can provide structural information by showing the loss of specific fragments, such as parts of the piperazine ring or substituents.

X-ray Diffraction Studies for Solid-State Structural Analysis and Intermolecular Interactions

X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules and for analyzing the intricate network of intermolecular interactions within a crystal lattice. mdpi.com Studies on compounds structurally related to this compound, such as 8-{4-[3-(cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline, have utilized this technique to unequivocally establish their composition and solid-state conformation. bohrium.com Such analyses reveal how molecules pack in the solid state and identify non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for understanding the material's properties. While specific single-crystal data for the parent this compound was not found in the provided search results, the characterization of its derivatives by this method is a key step in their full structural elucidation. mdpi.com

Analysis of Hydrogen Bonding and Supramolecular Network Formation in this compound Derivatives

The intricate network of non-covalent interactions, particularly hydrogen bonds, plays a pivotal role in dictating the supramolecular architecture of this compound derivatives in the solid state. X-ray crystallographic studies of these compounds and their analogs reveal a diverse array of hydrogen bonding motifs that direct the assembly of molecules into one-, two-, and even three-dimensional networks. The presence of multiple hydrogen bond donors and acceptors, including the quinoline nitrogen, the piperazine nitrogens, and various substituents, allows for the formation of complex and stable crystal lattices.

Detailed analysis of the crystal structures of derivatives of this compound provides significant insights into their molecular recognition and self-assembly behavior. For instance, in the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, a complex network of hydrogen bonds is observed. The cations are interconnected through pairwise N—H⋯O hydrogen bonds, which results in the formation of inversion dimers characterized by an R²₂(8) ring motif. researchgate.netiucr.org Furthermore, the chloride anion is integrated into this network via an N—H⋯Cl hydrogen bond. This primary hydrogen-bonded structure is further extended by a series of weaker C—H⋯O, C—H⋯N, and C—H⋯Cl interactions, which collectively assemble the molecules into layered structures. researchgate.netiucr.org

The role of solvent molecules, particularly water, in the formation of the supramolecular network is also a critical aspect. In the monohydrate form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, a related piperazinyl-quinoline derivative, water molecules act as bridges, linking the organic molecules through hydrogen bonds. mdpi.com This results in a one-dimensional supramolecular chain. The specific interactions observed include hydrogen bonds between the water molecule's hydrogen atoms and the nitrogen atom of the quinoline ring (Owater—H⋯Npyridinic), as well as weaker contacts between the methyl group on the piperazine ring and the water oxygen atom (Cmethyl—H⋯Owater). mdpi.com

Even in cases where the quinoline core is replaced by another heterocyclic system, the hydrogen bonding propensity of the piperazine moiety remains a dominant structure-directing feature. For example, in a coumarin (B35378) derivative bearing a (4-methyl-piperazin-1-yl)methyl substituent, an intramolecular O-H⋯N hydrogen bond is observed. nih.gov This is complemented by intermolecular C-H⋯O hydrogen bonds that propagate a chain motif throughout the crystal lattice. nih.gov

The interplay of various types of intermolecular forces is also evident in other quinoline derivatives. In certain 2-(4-(4-substitutedphenylsulfonyl) piperazin-1-yl)quinolone-3-carbaldehyde derivatives, the supramolecular architecture is governed by a combination of C-H…O, C-H…π, and π…π stacking interactions, leading to the formation of both one-dimensional and three-dimensional networks. researchgate.net

The following tables summarize key hydrogen bonding parameters observed in the crystal structures of representative this compound derivatives and related compounds, illustrating the variety and significance of these interactions in their solid-state assembly.

Table 1: Hydrogen Bond Geometry in the Hydrochloride Salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Data extracted from crystallographic information on related structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Symmetry Operation | |

| N-H···O | 0.86 | 2.05 | 2.91 | 175 | Inversion |

| N-H···Cl | 0.88 | 2.24 | 3.12 | 178 | - |

| C-H···O | 0.97 | 2.45 | 3.40 | 165 | - |

| C-H···N | 0.98 | 2.55 | 3.50 | 160 | - |

| C-H···Cl | 0.97 | 2.65 | 3.60 | 163 | - |

Table 2: Hydrogen Bonding in 7-chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate Data extracted from crystallographic information on related structures.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| Owater-H···Npyridinic | 0.85 | 1.95 | 2.80 | 170 |

| Cmethyl-H···Owater | 0.96 | 2.50 | 3.45 | 168 |

These detailed structural analyses underscore the fundamental importance of hydrogen bonding and other non-covalent interactions in defining the supramolecular chemistry of this compound derivatives. The predictable nature of these interactions, to some extent, opens avenues for crystal engineering, where specific solid-state architectures with desired properties can be targeted through rational molecular design.

Computational and Theoretical Investigations of 8 Piperazin 1 Ylmethyl Quinoline Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of 8-(piperazin-1-ylmethyl)quinoline systems. researchgate.netscirp.org By employing methods such as B3LYP with various basis sets, researchers can accurately model the behavior of these molecules. researchgate.netnih.govresearchgate.netacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net

For this compound derivatives, a smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net This analysis is crucial for understanding the molecule's potential to participate in chemical reactions and its electronic properties. nih.gov The characterization of these orbitals helps in predicting the most likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative this compound Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.42 |

| HOMO-LUMO Gap | 3.78 |

Theoretical Prediction of Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide a wealth of data that can be used to derive various chemical descriptors and reactivity indices. nih.gov These parameters, such as electronegativity, chemical hardness, and softness, offer quantitative measures of a molecule's reactivity and stability. researchgate.net

These descriptors are calculated from the HOMO and LUMO energies and provide a deeper understanding of the molecule's chemical behavior. nih.gov For instance, a molecule with high hardness is generally less reactive, while a softer molecule is more reactive. These theoretical predictions are invaluable for screening potential drug candidates and understanding their mode of action at a molecular level.

Table 2: Calculated Chemical Descriptors for a Quinoline (B57606) Derivative

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 2.42 |

| Electronegativity (χ) | 4.31 |

| Chemical Hardness (η) | 1.89 |

| Chemical Softness (S) | 0.26 |

| Electrophilicity Index (ω) | 4.91 |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. sciforschenonline.org This method is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. researchgate.netnih.gov

Prediction of Binding Modes and Energetics

Molecular docking simulations can predict how this compound derivatives fit into the active site of a biological target. mdpi.comsemanticscholar.org These simulations generate various possible binding poses and calculate a docking score for each, which estimates the binding affinity. mdpi.com A more negative docking score generally indicates a stronger and more favorable interaction between the ligand and the protein. mdpi.com For example, a derivative of this compound has shown a high binding score of -5.72 kcal/mol in docking simulations. researchgate.net

Characterization of Specific Intermolecular Interactions (e.g., hydrogen bonds, hydrophobic contacts)

Beyond predicting binding modes, molecular docking provides detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, and π-π stacking. mdpi.com For instance, studies on related quinoline derivatives have shown that the quinoline ring can engage in π-π stacking interactions with aromatic residues in the binding site, while the piperazine (B1678402) moiety can form hydrogen bonds. researchgate.netmdpi.com The analysis of these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment

Molecular dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of molecules can be observed. By simulating the motions of atoms and molecules, MD provides a detailed picture of conformational changes, complex stability, and the physical forces governing molecular interactions.

MD simulations are crucial for evaluating the stability of a ligand when it binds to a biological target, such as a protein or enzyme. For quinoline-piperazine derivatives, these simulations can predict how strongly a potential drug molecule will interact with its target and whether the complex will remain stable long enough to elicit a biological response.

In a study targeting the main protease (Mpro) of the SARS-CoV-2 virus, a new series of quinoline derivatives were designed as potential inhibitors. nih.gov After identifying promising candidates through molecular docking, MD simulations were performed on the complex of the most promising compound and the Mpro enzyme. nih.gov The stability of this complex was analyzed by monitoring key metrics over the simulation time. The Root Mean Square Deviation (RMSD) of the protein's backbone atoms was tracked to assess structural changes, while the Root Mean Square Fluctuation (RMSF) was used to identify flexible regions of the protein upon ligand binding. nih.gov The analysis also included the Solvent Accessible Surface Area (SASA) and the persistence of hydrogen bonds, which collectively demonstrated the formation of a stable ligand-Mpro complex, suggesting the designed compound could be a potential inhibitor. nih.gov

Similarly, in the design of inhibitors for the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in tumor metabolism, MD simulations were used to validate the stability of designed 8-quinolinesulfonamide derivatives. mdpi.comresearchgate.net A newly designed compound, 9a, was identified as a potent modulator through in silico studies, and MD simulations confirmed the stability of the ligand-protein complex. mdpi.comresearchgate.net These simulations provide undeniable evidence that reinforces the structure-activity relationships derived from the initial in silico screening. nih.gov

Further research into novel antibacterial agents has also utilized MD simulations. In one study, newly designed 4-piperazinylquinoline hybrids were subjected to MD simulations to understand the impact of the solvent environment on the stability of the ligand-protein complex. mdpi.com Such simulations are vital for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment. mdpi.com

Table 1: Key Parameters from MD Simulations of Quinoline-Piperazine Derivatives in Protein Complexes

| Study Focus | Protein Target | Key MD Findings | Reference |

|---|---|---|---|

| Antiviral (SARS-CoV-2) | Main Protease (Mpro) | Stable ligand-protein complex confirmed by RMSD, RMSF, and hydrogen bond analysis. | nih.gov |

| Anticancer | Pyruvate Kinase M2 (PKM2) | Confirmed stability of newly designed 8-quinolinesulfonamide derivatives in the enzyme's active site. | mdpi.comresearchgate.net |

| Antibacterial | Various bacterial proteins | Explored the impact of the solvent environment on the stability of protein-ligand structures. | mdpi.com |

The interaction of this compound derivatives with metal surfaces is a key area of research, particularly for developing new corrosion inhibitors. MD simulations are used to model the adsorption process of these inhibitor molecules onto a metal surface, providing molecular-level insights that are difficult to obtain experimentally.

Several studies have investigated quinolin-8-ol-piperazine analogs as corrosion inhibitors for C35E steel in hydrochloric acid environments. researchgate.net In these studies, MD simulations were employed to complement and justify experimental findings from gravimetric and electrochemical measurements. researchgate.net The simulations model the inhibitor molecules in a solution box containing water and corrosive ions above an iron (Fe) crystal surface, typically the (110) plane.

The primary outputs from these simulations are the adsorption energy and the equilibrium configuration of the inhibitor molecules on the metal surface. A high negative value for the adsorption energy indicates a strong and spontaneous interaction between the inhibitor and the steel surface. researchgate.net For instance, the adsorption of 5-((4-phenylpiperazine-1-yl)methyl)8-hydroxyquinoline (PPMQ) on a carbon steel surface was studied, with MD simulations helping to elucidate the mechanism of adsorption and inhibition. researchgate.netresearchgate.net

Simulations show that these quinoline-piperazine derivatives tend to adsorb in a flat or near-parallel orientation to the metal surface. qu.edu.qa This orientation maximizes the contact area, allowing the pi-electrons from the quinoline ring and the lone pair electrons from the nitrogen and oxygen atoms to interact strongly with the vacant d-orbitals of the iron atoms. qu.edu.qa This creates a stable, protective film that shields the metal from the corrosive medium. researchgate.netqu.edu.qa The computational results from MD simulations consistently justify the high inhibition efficiencies observed in experiments. researchgate.netqu.edu.qa

Table 2: MD Simulation Findings for Quinoline-Piperazine Corrosion Inhibitors

| Inhibitor Derivative | Metal Surface | Corrosive Medium | Key Simulation Finding | Reference |

|---|---|---|---|---|

| OPMQ and BPMQ | C35E Steel (Fe) | 1 M HCl | Adsorption is stable and justifies experimental corrosion inhibition efficiency. | researchgate.net |

| CPQ and MPQ | C35E Steel (Fe) | 1 M HCl | Computational correlations from MD justify experimental observations of chemisorption. | qu.edu.qa |

| PPMQ | Carbon Steel (Fe) | 1 M HCl | Provided molecular insight into the formation of a protective film on the steel surface. | researchgate.net |

In Silico Chemical Space Exploration and Rational Compound Design

The principles of rational design, heavily supported by computational tools, guide the creation of new molecules with desired properties, avoiding the costly and time-consuming process of random synthesis and screening. For the this compound scaffold, in silico methods are used to explore a vast "chemical space" of possible derivatives to identify candidates with high potential for specific applications.

This process often begins with a known active compound or a hypothesis about structure-activity relationships. For example, in the development of new PKM2 inhibitors, researchers hypothesized that introducing a 1,2,3-triazole moiety to an 8-quinolinesulfonamide scaffold could enhance the stability of the ligand-receptor complex. mdpi.comnih.gov Based on this, a series of derivatives were designed in silico and evaluated using molecular docking. mdpi.comnih.gov The results confirmed the potential for greater stabilization, and only the most promising candidates were selected for synthesis and further in vitro testing. mdpi.comnih.gov

A similar approach was used to develop new anticancer agents based on a 4-piperazinylquinoline framework. unipa.it A series of new compounds were first designed using a molecular hybridization strategy, combining the quinoline-piperazine core with various substituted benzoyl fragments. unipa.it Before any synthesis was undertaken, this virtual library of compounds was evaluated in silico to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness profiles. unipa.it This initial computational screening ensures that resources are focused on compounds with a higher probability of success, being free of structural alerts (like PAINS) and possessing favorable pharmacokinetic properties. unipa.it

The exploration of chemical space is also evident in the search for new antibacterial agents. A new in-house database of 4-piperazinylquinoline derivatives was designed and first evaluated computationally for potential ADMET and drug-likeness properties before being synthesized and tested against bacterial strains. mdpi.com This rational, computer-aided approach accelerates the discovery of novel and more effective compounds. nih.govresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 8 Piperazin 1 Ylmethyl Quinoline Analogues

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Quinoline (B57606) Ring

The quinoline nucleus is a bicyclic heteroaromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, making the benzene ring the preferred site for electrophilic aromatic substitution. researchgate.netecorfan.org Consequently, electrophilic substitution on the quinoline ring of 8-(piperazin-1-ylmethyl)quinoline analogues primarily occurs at positions 5 and 8. researchgate.netuop.edu.pk For instance, nitration of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at 220°C produces quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk The presence of the 8-(piperazin-1-ylmethyl) substituent, an activating group, is expected to further direct electrophilic attack to the 5-position.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution due to its electron-deficient nature. researchgate.net Nucleophilic attack typically occurs at the 2- and 4-positions. researchgate.netnumberanalytics.comquimicaorganica.org Halogenated quinolines at these positions readily undergo nucleophilic substitution. quimicaorganica.org For example, 2-chloroquinoline (B121035) reacts with sodamide to form 2-aminoquinoline (B145021) and with potassium hydroxide (B78521) to yield 2-hydroxyquinoline (B72897). uop.edu.pk The 8-(piperazin-1-ylmethyl) group is not expected to significantly alter this inherent reactivity pattern of the quinoline ring towards nucleophiles.

Reactivity Profiles of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety in this compound possesses two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic and basic. The reactivity of these nitrogen atoms is a key feature in the derivatization of these compounds. The nitrogen atom at the 1-position is directly attached to the quinoline ring via a methylene (B1212753) bridge, while the nitrogen at the 4-position is available for further functionalization.

The piperazine nitrogens can readily undergo N-alkylation and N-acylation reactions. For instance, the synthesis of various derivatives often involves the reaction of the secondary amine in the piperazine ring with alkyl halides or acid chlorides. mdpi.comnih.gov The basicity of the piperazine nitrogens also allows for the formation of salts with various acids. google.com The relative nucleophilicity and basicity of the two piperazine nitrogens can be influenced by steric and electronic factors of the substituents on the quinoline ring.

Investigation of Intermolecular Interactions and Complexation (e.g., Metal Chelation)

Analogues of this compound, particularly those incorporating a hydroxyl group at the 8-position of the quinoline ring (8-hydroxyquinolines), are potent metal chelating agents. researchgate.netnih.govtandfonline.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate ligand capable of coordinating with various metal ions, including Cu²⁺, Zn²⁺, and Fe²⁺/Fe³⁺. nih.govsemanticscholar.orgnih.gov This chelating ability is a cornerstone of their biological activity. tandfonline.com

The piperazine moiety can also participate in intermolecular interactions, including hydrogen bonding. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while N-H protons, if present, can act as hydrogen bond donors. These interactions play a crucial role in the solid-state packing of these molecules and their interactions with biological targets. researchgate.net Studies have shown that the introduction of a piperazine ring can influence the formation of intermolecular hydrogen bonds. researchgate.net

| Compound | Metal Ion(s) Chelated | Key Interacting Groups | Reference |

| 8-Hydroxyquinoline (B1678124) (8HQ) derivatives | Cu²⁺, Zn²⁺, Fe²⁺/Fe³⁺ | Quinoline nitrogen, 8-hydroxyl group | nih.govtandfonline.comnih.gov |

| 5-((4-(prop-2-ynyl)piperazin-1-yl)methyl)quinolin-8-ol (HLA-20) | Not specified, but implied to chelate metals | Quinoline nitrogen, 8-hydroxyl group | nih.gov |

| 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol (VK-28) | Iron (Fe) | Quinoline nitrogen, 8-hydroxyl group | nih.gov |

| 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol | Iron (Fe²⁺/Fe³⁺) | Quinoline nitrogen, 8-hydroxyl group | nih.gov |

Explorations of Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)

The quinoline ring system can participate in cycloaddition reactions, particularly as a component in 1,3-dipolar cycloadditions. Quinolinium ylides, generated in situ from quinolinium salts, can react with various dipolarophiles, such as electron-poor alkenes, to yield pyrroloquinoline derivatives. beilstein-journals.org This type of reaction provides a versatile route to complex heterocyclic scaffolds.

While specific examples involving this compound in 1,3-dipolar cycloadditions are not extensively documented in the provided search results, the general reactivity of the quinoline ring suggests that its derivatives would be amenable to such transformations. The reaction of quinolinium N-ylides with dipolarophiles like ethyl propiolate can lead to the formation of new pyrrolo[1,2-a]quinoline (B3350903) derivatives. researchgate.net Furthermore, 3-nitro-2(1H)-quinolones have been used as 2π components in 1,3-dipolar cycloadditions with azomethine ylides to synthesize pyrrolo[3,4-c]quinolines. tandfonline.com

Reductive Amination and Other Transformation Pathways

Reductive amination is a key transformation pathway for the synthesis and modification of this compound analogues. This reaction is commonly employed to introduce the piperazine moiety onto the quinoline scaffold or to further functionalize the piperazine ring. core.ac.uk For example, the reaction of an aldehyde-containing quinoline derivative with piperazine, followed by reduction with a suitable reducing agent like sodium cyanoborohydride, yields the desired piperazinyl-substituted quinoline. core.ac.uk

Other important transformation pathways include the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with N-substituted piperazines, which proceeds via nucleophilic substitution of the chlorine atom. rsc.orgresearchgate.net The resulting quinoline-piperazine hybrids can be further modified through various reactions on the piperazine nitrogen or the aldehyde group. researchgate.net Additionally, the synthesis of complex quinoline-piperazine derivatives can be achieved through multi-step sequences involving the formation of amide or sulfonamide linkages with the piperazine nitrogen. nih.gov

In Vitro Biological Activity and Mechanistic Studies of 8 Piperazin 1 Ylmethyl Quinoline Derivatives

Antimicrobial Activity Studies

Derivatives of 8-(piperazin-1-ylmethyl)quinoline have demonstrated a broad spectrum of antimicrobial activities. The versatile structure of the quinoline (B57606) ring, combined with the piperazine (B1678402) linker, allows for numerous substitutions that significantly influence their potency against various pathogens. nih.govresearchgate.net

Research has shown that these hybrid molecules are active against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. jmaterenvironsci.comheraldopenaccess.us For instance, a series of 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives were synthesized and evaluated for their antibacterial efficacy using the disc diffusion method. nih.gov The results indicated that substituting the alkyl group at the 4-position of the piperazine ring significantly impacts the antibacterial activity, with some derivatives showing very good results compared to standard antibiotics. researchgate.netnih.gov Similarly, novel 4-piperazinylquinoline hybrids have been designed and tested against Staphylococcus aureus, with certain compounds exhibiting significant bacteriostatic effects. jmaterenvironsci.com

Table 1: In Vitro Antibacterial Activity of Selected Quinoline-Piperazine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 10g | S. aureus (MSSA) | 0.03 | mdpi.com |

| 10g | M. catarrhalis | 0.06 | mdpi.com |

| 11e | M. tuberculosis H37Rv | 1.1 (µM) | mdpi.com |

| 5k | S. aureus | 10 (µM) | jmaterenvironsci.com |

| QH-02 | A. baumanii | Active | jneonatalsurg.com |

| QH-04 | E. coli | Active | jneonatalsurg.com |

| QH-05 | S. aureus | Active | jneonatalsurg.com |

Antibacterial Mechanisms of Action (e.g., DNA Gyrase, Topoisomerase IV Inhibition)

The primary mechanism of antibacterial action for many quinoline derivatives, particularly the fluoroquinolones, is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net These type II topoisomerase enzymes are crucial for managing DNA supercoiling, a process vital for bacterial cell division and survival. By forming a complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA, leading to double-stranded DNA breaks and subsequent cell death. mdpi.commdpi.com

Derivatives of this compound have been specifically investigated for this mechanism. Molecular docking studies have shown that these compounds can fit effectively into the active binding sites of bacterial enzymes like LptA and Topoisomerase IV. researchgate.net For example, one study identified a potent analog of ofloxacin (B1677185) that inhibited the supercoiling activity of M. tuberculosis DNA gyrase with an IC₅₀ value of 10.0 µg/mL. mdpi.com In silico analyses of other 4-piperazinylquinoline hybrids suggest a strong binding affinity for DNA gyrase B, further validating this as a likely mechanism of action. jmaterenvironsci.com

Antifungal Mechanisms

While more commonly studied for their antibacterial properties, quinoline derivatives also exhibit antifungal activity. heraldopenaccess.us The proposed mechanism for their action against fungal pathogens often involves the disruption of the fungal cell membrane's integrity. heraldopenaccess.us This is typically achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a key component in the ergosterol (B1671047) biosynthesis pathway. heraldopenaccess.us Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion compromises membrane fluidity and function, ultimately leading to fungal cell death.

Antituberculosis Activity Evaluation

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has spurred the search for new antitubercular agents. mdpi.commdpi.com Quinoline-piperazine hybrids have emerged as a promising class of compounds in this area. mdpi.comresearchgate.netnih.govebi.ac.uk

Numerous studies have reported the in vitro evaluation of these derivatives against the virulent Mtb H37Rv strain. In one study, a series of 2,4,6-substituted quinoline-piperazine hybrids were synthesized and tested, with two compounds showing significant inhibitory activity against multiple TB strains. mdpi.com One derivative, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide, exhibited a particularly low Minimum Inhibitory Concentration (MIC) of 0.07 µM. mdpi.com Another study on 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl-quinoline derivatives identified compounds with remarkable MIC values as low as 0.25 µg/mL against Mtb H37Rv. nih.gov The metal-chelating property of some 8-hydroxyquinoline (B1678124) moieties has also been suggested to contribute to their antimycobacterial activity. researchgate.net

Table 2: Antituberculosis Activity of Quinoline-Piperazine Derivatives against Mtb H37Rv

| Compound Class/ID | MIC Value | Reference |

|---|---|---|

| Fluoroquinolone-hydroxyquinoline (Ciprofloxacin derivative 53b) | 98% inhibition | researchgate.net |

| Quinoline-piperazine sulfonamide (10g) | 0.07 µM | mdpi.com |

| 1,2,4-oxadiazol-piperazinyl-quinoline (QD-19 to QD-21) | 0.25 µg/mL | nih.gov |

| 1,2,4-oxadiazol-piperazinyl-quinoline (QD-18) | 0.5 µg/mL | nih.gov |

| Triazolyl quinoline (11d, 13) | 0.25 µg/mL | ebi.ac.uk |

Antioxidant Potential and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Derivatives of this compound, particularly those incorporating an 8-hydroxyquinoline moiety, have been investigated for their antioxidant capabilities. jmaterenvironsci.comresearchgate.net

The primary mechanism of antioxidant action for these compounds is free radical scavenging. nih.gov This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In this assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically. nih.gov The 8-hydroxy group on the quinoline ring is crucial for this activity, as it can readily donate a hydrogen atom to stabilize free radicals. frontiersin.org

Studies on 5-substituted-8-hydroxyquinoline derivatives have shown that while they possess antioxidant activity, their potency can be influenced by the nature of the substituent. jmaterenvironsci.com For example, some 7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline derivatives have been noted for their in vitro antioxidant activity, which is linked to their ability to chelate redox-active metals that can catalyze the formation of ROS. nih.govresearchgate.net

Table 3: Antioxidant Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound Class | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| 5-substituted-8-hydroxyquinolines | DPPH | 0.8–2.4 mg/mL | mdpi.com |

| Piperazine-triazole derivatives (ITZ-1) | DPPH | 0.070 µg/mL | japsonline.com |

| Piperazine-triazole derivatives (ITZ-2) | DPPH | 0.224 µg/mL | japsonline.com |

| Piperazine-quinoline hybrids | DPPH | Moderate Activity | researchgate.net |

Enzyme Inhibition Profiling

Beyond their antimicrobial and antioxidant effects, this compound derivatives have been profiled for their ability to inhibit various enzymes implicated in other disease pathways. This multitarget approach is particularly relevant in complex disorders like Alzheimer's disease. researchgate.netresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Several studies have identified this compound derivatives as potent inhibitors of these enzymes. nih.govmdpi.comresearchgate.net

These compounds are often designed as hybrids, combining the quinoline-piperazine scaffold with features of known cholinesterase inhibitors like donepezil (B133215). nih.govresearchgate.net The quinoline fragment is thought to interact with the peripheral anionic site (PAS) of AChE through π-π stacking interactions. researchgate.net Research on novel 8-hydroxyquinoline derivatives revealed compounds that selectively target human BuChE at micromolar concentrations. nih.govresearchgate.net For example, one study reported piperidinyl-quinoline acylhydrazones that were potent and selective inhibitors of BuChE, with one compound exhibiting an IC₅₀ value of 1.31 µM. nih.govmdpi.com Other derivatives have been identified as dual inhibitors, acting on both AChE and BuChE, which may offer a broader therapeutic effect. nih.govmdpi.com

Table 4: Cholinesterase Inhibition by Quinoline-Piperazine Derivatives

| Compound ID/Class | Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Piperidinyl-quinoline acylhydrazone (8c) | AChE | 5.3 | nih.govmdpi.com |

| Piperidinyl-quinoline acylhydrazone (8g) | BuChE | 1.31 | nih.govmdpi.com |

| Piperazine-quinoline hybrid (83) | BuChE | 1.88 | researchgate.net |

| Piperazine-quinoline hybrid (86) | BuChE | 2.02 | researchgate.net |

| 7-(piperazin-1-ylmethyl)-8-hydroxyquinolines | hAChE & hBuChE | Exhibited inhibition | mdpi.com |

Lanosterol 14α-Demethylase (LMD) Inhibition

Research into the antifungal properties of quinoline derivatives has identified Lanosterol 14α-demethylase (LMD) as a key target. While specific studies focusing solely on this compound derivatives' inhibition of LMD are not extensively detailed in the provided results, the broader class of quinoline compounds has shown promise in this area. LMD is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. The structural characteristics of the this compound scaffold, particularly the nitrogen-containing heterocyclic systems, suggest a potential for interaction with the heme iron in the active site of LMD, a common mechanism for azole antifungal agents. Further investigation is warranted to specifically quantify the LMD inhibitory activity of this compound derivatives and to elucidate their precise mechanism of action.

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Related Scaffolds

Fatty Acid Amide Hydrolase (FAAH) is a significant therapeutic target for managing pain and inflammation. nih.gov Derivatives containing piperazine and quinoline moieties have been investigated as FAAH inhibitors. nih.govacs.orgacs.orgbohrium.comnih.govresearchgate.net The core mechanism often involves the formation of a covalent adduct with a serine residue (Ser241) in the active site of FAAH. nih.govacs.orgbohrium.com

Computational and experimental studies have revealed that the cyclic nature of the piperidine/piperazine ring can induce a conformational distortion in the urea (B33335) functionality of these inhibitors when bound to the FAAH active site. nih.govacs.orgbohrium.com This distortion is believed to facilitate the hydrolysis of the amide bond and promote the formation of the covalent enzyme-inhibitor complex. nih.govacs.orgbohrium.com The rigidity of the piperazine ring is thought to be a key factor in this enzyme-induced distortion. nih.gov

A series of aryl piperazinyl ureas have been identified as covalent inhibitors of FAAH. acs.org One such inhibitor, JNJ-40355003, was found to increase plasma levels of fatty acid amides like anandamide. acs.org Furthermore, the combination of a quinoline ring with other functionalities has yielded potent dual inhibitors of FAAH and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. nih.govresearchgate.net For instance, quinolinyl-based dual inhibitors have demonstrated IC50 values in the low nanomolar range for both human FAAH and sEH. nih.govresearchgate.net

Table 1: FAAH and sEH Inhibitory Activities of Quinolinyl-Based Derivatives

| Compound | Human FAAH IC50 (nM) | Human sEH IC50 (nM) | Mouse sEH IC50 (nM) | Rat sEH IC50 (nM) |

| 4a | 3.5 | 35.3 | 181.9 | 1.4 |

| 4b | 16.0 | 10.6 | 116.5 | 2.5 |

| 4c | 88.7 | 1.0 | 28.6 | 0.7 |

| 4d | 19.6 | 1.7 | 17.2 | 2.0 |

| Data sourced from a study on quinolinyl-based dual sEH/FAAH inhibitors. nih.govresearchgate.net |

Receptor Binding Studies (e.g., Serotonin (B10506) and Dopamine (B1211576) Receptors)

Derivatives of this compound have been extensively studied for their interactions with serotonin and dopamine receptors, which are crucial targets in the treatment of various central nervous system disorders. nih.govtandfonline.comnih.govunc.edunih.govacs.org

Specifically, the introduction of an 8-hydroxyquinoline moiety to a piperazine ring has been shown to retain high-affinity binding to both dopamine D2 and D3 receptors. nih.gov Functional assays have confirmed that these compounds act as full or nearly full agonists at these receptors. nih.gov For example, compound (-)-19b, an 8-hydroxyquinoline derivative, exhibited high affinity for both D2 and D3 receptors with Kᵢ values of 3.75 nM and 1.28 nM, respectively. nih.gov

In the context of serotonin receptors, certain imidazoquinoline derivatives have demonstrated good binding activity at the 5-HT1A receptor. nih.govacs.org Furthermore, some 5-((4-phenylpiperazin-1-yl)methyl)-8-hydroxyquinoline derivatives have shown moderate to high binding affinities for 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors. unc.edu The substitution pattern on the arylpiperazine moiety significantly influences the binding affinity for these receptors. tandfonline.com For instance, electron-donating groups at the ortho position of the phenyl ring generally enhance binding to the D2 receptor. tandfonline.com

Table 2: Binding Affinities (Kᵢ, nM) of an 8-Hydroxyquinoline Derivative at Dopamine Receptors

| Compound | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) |

| (-)-19b | 3.75 | 1.28 |

| Data for a specific enantiomer of an 8-hydroxyquinoline derivative. nih.gov |

Amyloid Aggregation Inhibition Investigations

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Quinoline derivatives, including those with an 8-hydroxyquinoline scaffold, have been investigated for their ability to inhibit this process. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.netmdpi.com These compounds can interfere with Aβ aggregation through multiple mechanisms, including chelation of metal ions that promote aggregation and direct interaction with the Aβ peptide. nih.govmdpi.com

Hybrid molecules combining the structural features of 8-hydroxyquinoline with other pharmacophores have shown significant inhibitory activity against Aβ aggregation. nih.govmdpi.comresearchgate.net For example, a series of hybrid 8-hydroxyquinoline-indole derivatives demonstrated potent inhibition of self-induced Aβ1-42 aggregation, with some compounds exhibiting EC50 values in the low micromolar range, significantly more potent than the reference drug clioquinol (B1669181). nih.govmdpi.com The presence of a piperazine bridging unit in these hybrids was found to be crucial for their anti-aggregation activity. mdpi.com

Furthermore, these compounds were also effective at inhibiting metal-induced Aβ aggregation. For instance, compound 18f from the 8-hydroxyquinoline-indole hybrid series showed 82.3% and 88.3% inhibition of Cu2+- and Zn2+-induced Aβ1-42 aggregation, respectively. nih.govmdpi.com Molecular docking studies suggest that these compounds interact with the Aβ peptide through hydrogen bonding, π-π stacking, and π-cation interactions, thereby preventing its aggregation. nih.govmdpi.com

Table 3: Inhibition of Self-Induced Aβ1-42 Aggregation by 8-Hydroxyquinoline-Indole Derivatives

| Compound | EC50 (µM) |

| 18c | 1.72 |

| 18d | 1.48 |

| 18f | 1.08 |

| Clioquinol (reference) | 9.95 |

| Data from in vitro studies on hybrid 8-hydroxyquinoline-indole derivatives. nih.govmdpi.com |

Antiviral Activity against Specific Viral Targets (e.g., DENV2, HIV Integrase)

The quinoline scaffold is a known pharmacophore in antiviral drug discovery. mdpi.comnih.govbohrium.comutsa.eduresearchgate.net Derivatives of 8-hydroxyquinoline have demonstrated notable activity against Dengue virus serotype 2 (DENV2). mdpi.combohrium.comutsa.eduresearchgate.netnih.gov Two novel 8-hydroxyquinoline derivatives, substituted at the 2-position with isopropyl and isobutyl groups, showed dose-dependent inhibition of DENV2 in the low micromolar and sub-micromolar ranges, respectively. mdpi.comnih.gov

The mechanism of action for these compounds appears to involve the early stages of the viral infection cycle, as they were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without exhibiting direct virucidal activity. mdpi.combohrium.comutsa.eduresearchgate.net

In addition to DENV, quinoline derivatives have also been explored as inhibitors of HIV-1 integrase. nih.gov A series of inhibitors featuring a quinoline subunit linked to an ancillary aromatic ring by functionalized spacers showed activity in both in vitro and ex vivo assays. nih.gov

Table 4: Antiviral Activity of 8-Hydroxyquinoline Derivatives Against DENV2

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound 1 (2-isopropyl) | 3.03 | 16.06 | 5.30 |

| Compound 2 (2-isobutyl) | 0.49 | 19.39 | 39.5 |

| Data from a study on novel quinoline derivatives against DENV2. mdpi.comnih.gov |

Cellular Morphological and Growth Abnormalities (In Vitro)

Quinoline derivatives have been shown to induce cytotoxicity and morphological changes in various cancer cell lines. nih.govnih.govresearchgate.netmdpi.comarabjchem.org Studies on 4-substituted quinoline derivatives revealed that some compounds induce caspase-dependent apoptosis, associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species. nih.gov

In other studies, novel quinoline derivatives have been shown to cause cell cycle arrest, particularly at the G0/G1 phase, and to induce apoptosis in a dose-dependent manner. nih.gov For example, a series of new quinoline derivatives of ursolic acid displayed significant antitumor activity against several human cancer cell lines, with one compound (3b) being more potent than the positive control etoposide. nih.gov

Furthermore, quinoline-3-carbaldehyde hydrazones bearing a benzotriazole (B28993) moiety have demonstrated pronounced cancer cell growth inhibitory effects, with IC50 values in the low micromolar range against pancreatic, lung, and cervical cancer cell lines. mdpi.com These compounds were observed to have a cytostatic effect on the cancer cells. mdpi.com

Table 5: In Vitro Cytotoxicity (IC50, µM) of a Quinoline-Ursolic Acid Derivative (3b)

| Cell Line | IC50 (µM) |

| MDA-MB-231 (Breast Cancer) | 0.61 ± 0.07 |

| HeLa (Cervical Cancer) | 0.36 ± 0.05 |

| SMMC-7721 (Hepatocellular Carcinoma) | 12.49 ± 0.08 |

| Data for a potent derivative from a series of new quinoline derivatives of ursolic acid. nih.gov |

Structure Activity Relationship Sar Studies of 8 Piperazin 1 Ylmethyl Quinoline and Analogues

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 8-(piperazin-1-ylmethyl)quinoline derivatives is profoundly affected by the position and electronic nature of substituents on the quinoline (B57606) core and the piperazine (B1678402) ring.

On the quinoline scaffold, particularly in the related 8-hydroxyquinoline (B1678124) (8-HQ) series, substitutions at positions C5 and C7 are common. Research on 8-hydroxyquinoline-derived Mannich bases has shown that introducing substituents at the R5 position can significantly enhance both toxicity and selectivity against multidrug-resistant (MDR) cancer cells. nih.govacs.org For instance, substitution at the C5 position with electron-withdrawing groups has been found to improve anticancer activity. nih.govacs.org Conversely, placing the aminomethyl side chain at C5 instead of C7 leads to less toxic and nonselective derivatives. nih.govacs.org Studies on matrix metalloproteinase inhibitors also indicated that C7-substituted 5-chloro-8-hydroxyquinoline (B194070) Mannich bases were more active than their C5-substituted counterparts. nih.gov

The electronic properties of these substituents play a crucial role. In a series of 8-hydroxyquinoline-2-carboxanilides, an increase in the electron-withdrawing nature of substituents on the anilide ring led to enhanced antiviral activity. nih.govmdpi.comresearchgate.net Similarly, for antibacterial 5-((4-alkylpiperazin-1-yl)methyl)quinolin-8-ol derivatives, the electronic effects of the group at the 4-position of the piperazine moiety were responsible for the observed inhibitory actions. irb.hr It was noted that electron-donating substituents on the piperazine ring resulted in better antibacterial activity compared to electron-withdrawing ones. irb.hr This highlights that the optimal electronic properties can be target-dependent.

Furthermore, the fundamental acid-base properties (pKa values) of the donor atoms, which are influenced by substituents, are critical factors modulating anticancer activity, suggesting that protonation and metal chelation are key to the mechanism of action for many of these compounds. nih.govacs.orgnih.gov

Table 1: Effect of Substituent Position on Anticancer Activity of 8-Hydroxyquinoline-Derived Mannich Bases

| Compound Class | Substituent Position | Observed Effect on MDR-Selective Toxicity | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline Mannich Bases | R5 (e.g., Halogen) | Increased toxicity and selectivity | nih.govacs.org |

| 8-Hydroxyquinoline Mannich Bases | Shift of aminomethyl from R7 to R5 | Reduced toxicity and selectivity | nih.govacs.org |

| 5-Chloro-8-HQ Mannich Bases | R7 vs. R5 | Higher activity for R7-substituted against MMPs | nih.gov |

Impact of Aliphatic and Aromatic Substitutions on the Piperazine Moiety

Modifications to the piperazine ring itself, through the addition of aliphatic or aromatic substituents at the N-4 position, significantly modulate the biological profile of this compound analogs.

In studies of 8-hydroxyquinoline-derived Mannich bases, the introduction of heteroatoms into the R7 side chain, as seen in piperazine and morpholine (B109124) derivatives, was found to decrease MDR-selective toxicity. nih.govacs.org However, this loss of activity could be reversed by attaching an additional aromatic moiety to the nitrogen of the piperazine ring. nih.govacs.org For instance, 7-(4-phenyl-piperazin)-1-yl-methyl derivatives were shown to restore toxicity and selectivity. acs.org

The nature of these substitutions is critical. In a series of antibacterial quinoline-piperazine hybrids, it was found that a piperazine ring carrying electron-donor substituents could increase biological activity. irb.hr The length and nature of alkyl chains also play a role; for example, in one study, a compound with a methylpiperazine substituent showed moderate activity, while the length of other N-alkyl chains was found to be an important factor for antibacterial potency. irb.hr

The introduction of an aromatic ring can have variable effects depending on its connectivity. For example, in piperidine-containing analogs, a 3,4-annulation of a benzene (B151609) ring had minor effects on toxicity, whereas a 2,3-annulation, placing the aromatic ring closer to the amine nitrogen, significantly reduced activity. nih.govacs.org This suggests a complex interplay between steric and electronic effects introduced by these substitutions.

Role of Halogenation (e.g., Fluorine Atom Incorporation) in Modulating Activity

The incorporation of halogen atoms, such as fluorine, chlorine, and bromine, is a widely used strategy in medicinal chemistry to fine-tune the physicochemical properties and biological activity of drug candidates. In the context of this compound analogs, halogenation has proven to be a potent tool for modulating activity.